molecular formula C6H11ClF3NO2S B2502385 [(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride CAS No. 2253631-70-6

[(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride

Cat. No. B2502385
CAS RN: 2253631-70-6
M. Wt: 253.66
InChI Key: XRBKDKMPBRQQAO-UYXJWNHNSA-N
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Description

This compound, also known as rac-[(1R,2S)-1-methanesulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride, has a CAS Number of 2253631-70-6 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C6H10F3NO2S.ClH . The InChI code is 1S/C6H10F3NO2S.ClH/c1-13(11,12)5(3-10)2-4(5)6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-,5+;/m0./s1 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 253.67 . It is a powder at room temperature .

Scientific Research Applications

  • Chemical Synthesis and Reaction Behavior :

    • Cyclopropyl α-sulfonyl carbanions derived from similar compounds have been studied for acylations and aldol-type reactions. Such reactions yield acyl- and hydroxyalkyl-substituted cyclopropanes in high yields, indicating potential applications in organic synthesis and drug design (Tanikaga et al., 1998).
  • Industrial Synthesis of Pharmaceuticals :

    • A novel industrial synthesis method for sertraline hydrochloride, an effective antidepressant, has been reported. This process involves the use of related cyclopropyl compounds as intermediates, highlighting their role in the large-scale production of pharmaceuticals (Vukics et al., 2002).
  • Study of Molecular Structures :

    • Investigations into the molecular structures of compounds derived from similar cyclopropyl-based chemicals have been conducted. These studies provide insights into the bond lengths and angles within the cyclopropane framework, contributing to a better understanding of cyclopropyl chemistry (Robinson et al., 1992).
  • Soil Metabolism Studies in Agriculture :

    • The metabolism of isoxaflutole, a herbicide containing a similar cyclopropyl compound, has been studied in soil. These findings are relevant for understanding the environmental impact and degradation pathways of such compounds in agricultural settings (Rouchaud et al., 2002).
  • Synthesis of Conformationally Restricted Analogues :

    • Cyclopropane derivatives have been synthesized as conformationally restricted analogues of biologically active compounds, such as histamine. This research explores the use of cyclopropyl rings in designing bioactive molecules with improved properties (Kazuta et al., 2002).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[(1S,2R)-1-methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2S.ClH/c1-13(11,12)5(3-10)2-4(5)6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBKDKMPBRQQAO-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CC1C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[C@]1(C[C@@H]1C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride

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